N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide
Description
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexylamino group attached to a cyclobutyl ring, which is further connected to a phenoxybenzamide moiety. The specific stereochemistry of the compound, denoted by (1S,2R), plays a crucial role in its chemical behavior and interactions.
Properties
IUPAC Name |
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O2/c26-23(25-21-16-15-20(21)24-17-9-3-1-4-10-17)19-13-7-8-14-22(19)27-18-11-5-2-6-12-18/h2,5-8,11-14,17,20-21,24H,1,3-4,9-10,15-16H2,(H,25,26)/t20-,21+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFJBRXCIMZGLW-RTWAWAEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCC2NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2CC[C@@H]2NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group is introduced via a nucleophilic substitution reaction, where a cyclohexylamine reacts with a suitable leaving group on the cyclobutyl ring.
Attachment of the Phenoxybenzamide Moiety: The final step involves the coupling of the cyclobutyl ring with the phenoxybenzamide moiety through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is employed in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including its use as a lead compound for drug development targeting specific diseases.
Industry: It is utilized in the development of new materials, catalysts, and other industrially relevant products.
Mechanism of Action
The mechanism of action of N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-phenoxybenzamide
- N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-methoxybenzamide
- N-[(1S,2R)-2-(cyclohexylamino)cyclobutyl]-2-chlorobenzamide
Uniqueness
This compound stands out due to its specific stereochemistry and the presence of the phenoxybenzamide moiety. These features contribute to its unique chemical properties and biological activities, making it a valuable compound for various research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
